

# Selectivity Profiling of 2-(Methylamino)pyrimidin-5-ol: A Comparative Technical Guide

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## Compound of Interest

Compound Name: 2-(Methylamino)pyrimidin-5-ol

Cat. No.: B13149585

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## Executive Summary & Compound Identity

**2-(Methylamino)pyrimidin-5-ol** (CAS: 1394977-56-0) is a low-molecular-weight (MW: 125.13 Da) hinge-binding fragment. Unlike fully elaborated Type I or Type II kinase inhibitors, this compound functions as a "privileged scaffold"—a minimal pharmacophore capable of anchoring to the ATP-binding site of multiple kinase families.

Its primary value lies not in intrinsic high-affinity selectivity, but in its high Ligand Efficiency (LE) and defined Growth Vectors. This guide assesses its performance as a starting point for Fragment-Based Drug Discovery (FBDD) compared to other hinge-binding cores.

| Feature                 | Specification   |
|-------------------------|---|
| Molecular Weight        | 125.13 Da   |
| H-Bond Donors/Acceptors | 2 / 4   |
| Primary Target Class    | Ser/Thr and Tyr Kinases (ATP Hinge Region)              |
| Binding Mode            | Bidentate H-bond formation with hinge backbone residues |
| Key Application         | FBDD starting point for CDK, JAK, and Lck inhibitors    |

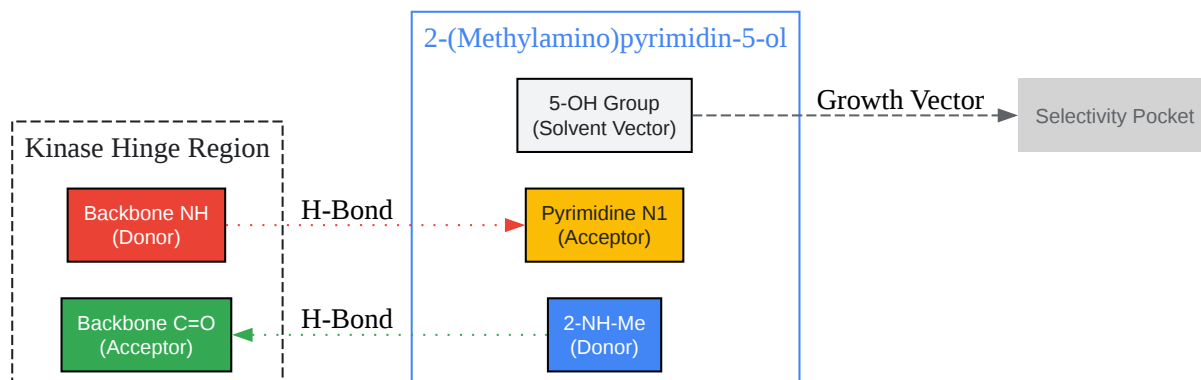
## Mechanism of Action: The Hinge Interaction

To understand the selectivity profile of this fragment, one must analyze its binding topology. The 2-aminopyrimidine motif mimics the adenine ring of ATP.

- N1 (Pyrimidine): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge.
- 2-NH (Methylamino): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl (C=O) of the hinge.
- 5-OH (Hydroxyl): Points towards the solvent front or ribose pocket, providing a critical "exit vector" for chemical elaboration to induce selectivity.

## Visualization: Hinge Binding Topology

The following diagram illustrates the interaction logic compared to ATP.



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Figure 1: Bidentate binding mode of the 2-aminopyrimidine core within the kinase hinge region.

## Comparative Performance Analysis

This section compares **2-(Methylamino)pyrimidin-5-ol** against standard alternatives used in kinase drug discovery.

### Selectivity vs. Promiscuity

As a fragment, **2-(Methylamino)pyrimidin-5-ol** is inherently promiscuous. It binds to a high percentage of the kinome because the hinge region is highly conserved. However, its "performance" is measured by Ligand Efficiency (LE)—binding energy per heavy atom—rather than raw potency (IC<sub>50</sub>).

Comparison Table: Fragment vs. Elaborated Inhibitor

| Parameter              | 2-(Methylamino)pyrimidin-5-ol (Fragment) | Pazopanib (Elaborated Drug) | Staurosporine (Pan-Kinase Control) |
|------------------------|--|-----------------------------|------------------------------------|
| Molecular Weight       | ~125 Da                                  | 437.5 Da                    | 466.5 Da                           |
| Typical Affinity (Kd)  | 100 $\mu$ M - 1 mM                       | < 10 nM                     | < 1 nM                             |
| Selectivity Profile    | Broad (Hinge binder)                     | Moderate (VEGFR/PDGFR/KIT)  | Non-Selective (Pan-kinase)         |
| Ligand Efficiency (LE) | High (>0.45)                             | Moderate (~0.[1][2]3)       | Moderate                           |
| Role in Dev.           | Starting Scaffold                        | Clinical Drug               | Biological Probe                   |

## Advantages Over Alternative Fragments

When compared to other minimal scaffolds, **2-(Methylamino)pyrimidin-5-ol** offers distinct chemical advantages:

- vs. Adenine: Adenine has high affinity but poor solubility and metabolic liability. The pyrimidine core is more stable and synthetically tractable.
- vs. 2-Aminopyridine: The extra nitrogen in the pyrimidine ring (N3) often improves water solubility and alters the pKa, making the 2-NH more distinct as a donor.
- The 5-OH Advantage: Unlike unsubstituted pyrimidines, the 5-hydroxyl group allows for rapid ether synthesis (Mitsunobu or S<sub>N</sub>Ar chemistry) to explore the "Gatekeeper" or "Solvent Front" regions, which are the primary drivers of kinase selectivity [1].

## Experimental Protocols for Selectivity Assessment

Since standard biochemical assays (e.g., ELISA, FRET) are often tuned for nanomolar inhibitors, profiling this weak-binding fragment requires biophysical sensitivity.[3]

### Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To validate binding across a panel of diverse kinases (e.g., CDK2, Lck, p38) by measuring thermal stabilization.

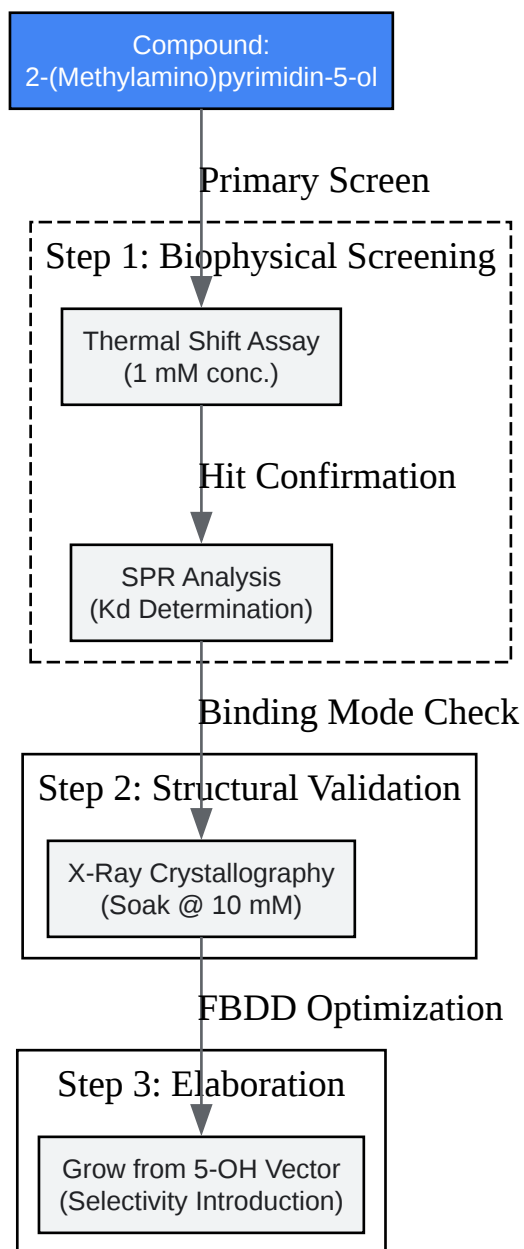
- Preparation: Dilute recombinant kinase domains to 2  $\mu\text{M}$  in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM  $\text{MgCl}_2$ ).
- Dosing: Add **2-(Methylamino)pyrimidin-5-ol** at a high concentration (e.g., 1 mM) to ensure saturation, given the expected low affinity.
- Dye: Add SYPRO Orange (5x final concentration).
- Measurement: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
- Analysis: Calculate  
  
. A shift of  
  
C indicates a valid "hit" [2].

## Protocol B: Surface Plasmon Resonance (SPR) for $K_d$ Determination

Purpose: To quantify kinetics and rule out non-specific aggregation.

- Immobilization: Biotinylate the kinase (e.g., via Avi-tag) and capture on a Streptavidin chip to ~2000 RU.
- Injection: Inject a concentration series of the fragment (0, 31.25, 62.5, 125, 250, 500, 1000  $\mu\text{M}$ ).
- Flow Rate: High flow (30-50  $\mu\text{L}/\text{min}$ ) to minimize mass transport effects.
- Validation: Check for "square wave" sensorgrams typical of fast on/off rates characteristic of fragments.
- Data Fit: Use a steady-state affinity model ( vs. Concentration) to derive

## Visualization: Screening Workflow



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Figure 2: Recommended Fragment-Based Drug Discovery (FBDD) cascade for profiling low-affinity scaffolds.

## Case Studies & Reference Data

While the fragment itself is a general binder, its derivatives demonstrate high selectivity.

- Lck Inhibitors: Research has shown that elaborating the 5-position of the 2-amino-pyrimidine core with benzylic amines leads to nanomolar Lck inhibitors with >100-fold selectivity over homologous kinases like Src [3].
- CHK1 Inhibitors: The 2-aminopyrimidine scaffold is a core component of CHK1 inhibitors (e.g., CCT244747), where the pyrimidine nitrogen interacts with Glu85 and the amino group with Cys87 in the hinge [4].

## References

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## Sources

- 1. 2-(Methylamino)pyrimidine-5-carboxylate | C<sub>6</sub>H<sub>6</sub>N<sub>3</sub>O<sub>2</sub>- | CID 8043016 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [fluorochem.co.uk](https://fluorochem.co.uk) [[fluorochem.co.uk](https://fluorochem.co.uk)]
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